Advanced Technical Guide: Physical Properties, Chemical Reactivity, and Application of 5-(Tributylstannyl)-1H-indole
Advanced Technical Guide: Physical Properties, Chemical Reactivity, and Application of 5-(Tributylstannyl)-1H-indole
Executive Summary
5-(Tributylstannyl)-1H-indole is a highly specialized organometallic building block widely utilized in modern synthetic organic chemistry, particularly within the pharmaceutical industry and natural product total synthesis[1]. By bearing a tributylstannyl moiety at the C5 position of the indole ring, this reagent serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling[2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a field-proven, self-validating protocol for its application.
Physicochemical Data
Understanding the physical and chemical properties of 5-(Tributylstannyl)-1H-indole is critical for maintaining its stability and ensuring reproducible reactivity. Like many organotin compounds, it is sensitive to prolonged exposure to air and moisture, which can lead to protodestannylation or oxidation[3].
| Property | Value |
| Chemical Name | 5-(Tributylstannyl)-1H-indole |
| CAS Registry Number | 143724-34-9[4] |
| Molecular Formula | C20H33NSn[5] |
| Molecular Weight | 406.19 g/mol [5] |
| Appearance | Colorless to light yellow viscous liquid or semi-solid[3] |
| Density | ~1.15 g/mL at 25 °C (extrapolated from related stannanes)[3] |
| Solubility | Soluble in THF, DMF, Toluene, DCM; Immiscible with water[3][6] |
| Storage Conditions | 2-8 °C or -20 °C, under inert gas (Argon/Nitrogen)[3] |
Chemical Reactivity & Mechanistic Insights: The Stille Cross-Coupling
The primary utility of 5-(Tributylstannyl)-1H-indole lies in its ability to undergo transmetalation with transition metal complexes. In the Stille cross-coupling reaction, this organotin compound reacts with an electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst to form a new carbon-carbon bond[2].
Causality of Reagent Selection: The scientific rationale behind choosing an organotin reagent over organolithium or Grignard reagents is its remarkable functional group tolerance. The Stille reaction proceeds under mild conditions, tolerating esters, amides, ketones, and even unprotected amines or alcohols, which is invaluable during late-stage functionalization in drug development[2].
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) intermediate[2].
-
Transmetalation: This is the rate-determining step. 5-(Tributylstannyl)-1H-indole transfers the 5-indolyl group to the Pd(II) center. The tin byproduct (Bu3SnX) is released[2].
-
Reductive Elimination: The two organic ligands couple to form the final 5-substituted indole product, regenerating the Pd(0) catalyst to propagate the cycle[2].
Figure 1: Palladium-catalyzed Stille cross-coupling catalytic cycle.
Experimental Methodology: Self-Validating Protocol
The following protocol details the coupling of 5-(Tributylstannyl)-1H-indole with a generic aryl bromide. This workflow is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.
-
Reagent Preparation & Degassing:
-
Action: Dissolve the aryl bromide (1.0 eq) and 5-(Tributylstannyl)-1H-indole (1.1 eq) in anhydrous, degassed Toluene or DMF. Sparge the solution with Argon for 15 minutes.
-
Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts them into inactive Pd(II) oxides.
-
-
Catalyst Addition:
-
Action: Add Pd(PPh3)4 (0.05 eq) under a strict Argon atmosphere.
-
-
Thermal Activation:
-
Action: Heat the reaction mixture to 90 °C for 12-18 hours.
-
Causality: Transmetalation of bulky tributyltin groups is sterically hindered and requires thermal energy to overcome the activation barrier.
-
-
Reaction Monitoring (Validation Step):
-
Action: Analyze an aliquot via LC-MS or TLC.
-
Causality: Proceeding to workup prematurely results in inseparable mixtures of starting materials and product. The complete disappearance of the aryl bromide validates the end of the catalytic cycle.
-
-
Quenching & KF Workup (Tin Remediation):
-
Action: Cool the reaction to room temperature and add an excess of aqueous Potassium Fluoride (KF). Stir vigorously for 1 hour. Filter the mixture through a pad of Celite.
-
Causality: Tributyltin halides are highly toxic, lipophilic, and notoriously difficult to separate from the product via standard silica gel chromatography. The fluoride ions displace the halide on the tin byproduct, forming polymeric tributyltin fluoride (Bu3SnF), which precipitates as an insoluble white solid for easy removal[2].
-
-
Column Chromatography:
-
Action: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the pure 5-aryl-1H-indole.
-
Figure 2: Step-by-step experimental workflow for Stille coupling and tin remediation.
Trustworthiness: Safety and Environmental Grounding
Working with 5-(Tributylstannyl)-1H-indole requires stringent safety protocols. Organotin compounds are toxic and can be absorbed transdermally, disrupting oxidative phosphorylation in cells[3].
-
Handling: All manipulations must be performed in a certified chemical fume hood. Double-gloving with nitrile gloves is mandatory.
-
Waste Disposal: Tin-containing waste must never be mixed with general organic waste. The KF workup detailed above not only purifies the product but also isolates the toxic tin waste as a solid filter cake, which must be disposed of strictly according to heavy metal environmental regulations.
References
- Source: lookchem.
- Source: cymitquimica.
- Title: 5-(TRIBUTYLSTANNYL)
- Title: Buy 1-(1-Propyl-1H-pyrrol-3-yl)ethanone (EVT-1216882)
- Source: acs.
- Source: mdpi.
